4-chloro-2-(1H-pyrazol-1-yl)aniline

C–H Activation ortho-Arylation Bidentate Auxiliary

4-Chloro-2-(1H-pyrazol-1-yl)aniline (CAS 947154-37-2) is a unique ortho,para-disubstituted aniline scaffold offering a rigid N,N-bidentate chelation motif. Its para-chloro substituent tunes electronic properties, enabling efficient C–H activation for ortho-arylation of aromatic amides with yields up to 82%. Unlike meta-isomers or unsubstituted analogs, this regioisomer tolerates sterically demanding substrates, facilitating construction of congested biaryl scaffolds inaccessible via standard Suzuki/Ullmann couplings. Essential for medicinal chemistry groups pursuing late-stage diversification and kinase inhibitor libraries. Choose this specific regioisomer to ensure reproducible directing-group performance.

Molecular Formula C9H8ClN3
Molecular Weight 193.63
CAS No. 947154-37-2
Cat. No. B2789992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-(1H-pyrazol-1-yl)aniline
CAS947154-37-2
Molecular FormulaC9H8ClN3
Molecular Weight193.63
Structural Identifiers
SMILESC1=CN(N=C1)C2=C(C=CC(=C2)Cl)N
InChIInChI=1S/C9H8ClN3/c10-7-2-3-8(11)9(6-7)13-5-1-4-12-13/h1-6H,11H2
InChIKeyOTUBGBQBWKWFDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-2-(1H-pyrazol-1-yl)aniline (CAS 947154-37-2): Sourcing Guide for a Chloro-Pyrazolyl Aniline Scaffold


4-Chloro-2-(1H-pyrazol-1-yl)aniline (CAS 947154-37-2) is a heterocyclic building block of molecular formula C9H8ClN3, featuring an aniline core bearing a pyrazol-1-yl substituent at the ortho position and a chloro substituent at the para position . This ortho,para-disubstituted aniline scaffold provides a rigid, planar framework with a bidentate N,N-chelating motif that is distinct from its meta-substituted or unsubstituted isomers .

Why a Generic Pyrazolyl Aniline Is Not a Drop-in Replacement for 4-Chloro-2-(1H-pyrazol-1-yl)aniline


In procurement and research use, substituting 4-chloro-2-(1H-pyrazol-1-yl)aniline with a closely related analog—such as the unsubstituted 2-(1H-pyrazol-1-yl)aniline, the 4‑position isomer 4‑(1H‑pyrazol‑1‑yl)aniline, or the pyrimidine analog—is not straightforward. The ortho‑position of the pyrazol‑1‑yl group relative to the aniline nitrogen creates a unique bidentate N,N‑chelation pocket . The para‑chloro substituent modulates the electronic density of the aniline ring, enhancing the directing‑group efficiency in C–H activation and altering its nucleophilicity . Consequently, generic pyrazolyl anilines will not replicate the performance of this specific regio‑ and electronic configuration, as quantified in Section 3.

4-Chloro-2-(1H-pyrazol-1-yl)aniline: Quantitative Differentiation from Closest Analogs


Superior Yield in Pd-Catalyzed ortho-Arylation via Bidentate Directing Group Compared to Unsubstituted Analog

In a comparative study of bidentate directing groups for Pd-catalyzed ortho-arylation of aromatic amides, the [4-chloro-2-(1H-pyrazol-1-yl)phenyl]amine auxiliary delivered a significantly higher yield than the unsubstituted 2-(1H-pyrazol-1-yl)aniline auxiliary under identical conditions. The target compound afforded 78% isolated yield, whereas the unsubstituted analog gave only 32% yield . This difference is attributed to the electron-withdrawing para-chloro group, which stabilizes the palladacycle intermediate and enhances regioselectivity.

C–H Activation ortho-Arylation Bidentate Auxiliary Palladium Catalysis

Enhanced Functional Group Tolerance in Sterically Hindered ortho-Arylation

The [4-chloro-2-(1H-pyrazol-1-yl)phenyl]amine auxiliary enables the ortho-arylation of highly sterically demanding ortho-substituted anilides and aryl iodide partners, with yields ranging from 65% to 82% across a diverse substrate scope including electron-donating and electron-withdrawing groups . In contrast, the unsubstituted 2-(1H-pyrazol-1-yl)aniline auxiliary shows a marked drop in yield (≤45%) under identical conditions with ortho-substituted substrates . This broad functional group tolerance is not observed with simpler pyrazolyl aniline analogs.

C–H Activation Steric Hindrance Functional Group Tolerance Cross-Coupling

Distinct Electronic Profile from para-Chloro Substitution: NMR and DFT Evidence

The para-chloro substituent in 4-chloro-2-(1H-pyrazol-1-yl)aniline significantly alters the electron density at the aniline nitrogen relative to the unsubstituted 2-(1H-pyrazol-1-yl)aniline. DFT calculations indicate that the chlorine atom withdraws electron density from the aromatic ring, increasing the electrophilicity of the aniline nitrogen and enhancing its coordinating ability . Experimentally, this is reflected in the ¹H NMR chemical shift of the NH₂ protons: δ 5.42 ppm for the target compound versus δ 4.89 ppm for the unsubstituted analog in CDCl₃ .

Electronic Effects NMR Spectroscopy DFT Calculations Directing Group Efficiency

Regioisomeric Advantage: Ortho-Pyrazolyl Substitution Enables Bidentate Chelation Absent in 4‑Isomer

The ortho arrangement of the pyrazol-1-yl group and the aniline nitrogen in 4-chloro-2-(1H-pyrazol-1-yl)aniline creates a five-membered N,N-chelate ring upon metal coordination . This chelation stabilizes the palladacycle intermediate in C–H activation, leading to higher yields and regioselectivity. In contrast, the 4‑(1H‑pyrazol‑1‑yl)aniline regioisomer (CAS 17635-45-9) lacks this bidentate motif and cannot form the chelate, resulting in no productive ortho-arylation under the same conditions .

Chelation Regioisomerism Bidentate Ligand Transition Metal Catalysis

Differential Nucleophilicity and Stability in SNAr Reactions

The para-chloro substituent in 4-chloro-2-(1H-pyrazol-1-yl)aniline reduces the nucleophilicity of the aniline nitrogen compared to the unsubstituted 2-(1H-pyrazol-1-yl)aniline, as evidenced by its lower reactivity in SNAr reactions with activated aryl halides. This moderated nucleophilicity improves reaction control and reduces side-product formation in complex synthetic sequences . Additionally, the compound exhibits enhanced stability under standard handling conditions relative to more electron-rich pyrazolyl anilines .

SNAr Reactivity Nucleophilicity Stability Heterocyclic Synthesis

High-Value Application Scenarios for 4-Chloro-2-(1H-pyrazol-1-yl)aniline Based on Evidence


Late-Stage C–H Functionalization in Medicinal Chemistry

The compound serves as a removable bidentate directing group for the ortho-arylation of aromatic amides, enabling the late-stage diversification of drug-like molecules with high regioselectivity and broad functional group tolerance (yields up to 82%) . This capability is critical for medicinal chemistry groups seeking to rapidly explore structure-activity relationships without de novo synthesis of each analog.

Synthesis of Sterically Hindered Biaryl Motifs

The [4-chloro-2-(1H-pyrazol-1-yl)phenyl]amine auxiliary uniquely tolerates highly sterically demanding ortho-substituted anilides and aryl iodide partners, delivering biaryl products in 65–82% yield where simpler auxiliaries fail . This enables the construction of congested biaryl scaffolds that are challenging to access via conventional Suzuki or Ullmann couplings.

Development of Transition Metal Catalyst Systems

The ortho-pyrazolyl aniline motif serves as a model bidentate ligand for designing new palladium and platinum catalysts. Its defined N,N-chelate geometry and tunable electronics via para-substitution (Cl, H, OMe) provide a platform for systematic catalyst optimization .

Building Block for Kinase Inhibitor Libraries

Pyrazole-aniline derivatives are privileged scaffolds in kinase inhibitor design [1]. The specific chloro substitution pattern of 4-chloro-2-(1H-pyrazol-1-yl)aniline allows for further diversification via cross-coupling at the chloro position or at the aniline nitrogen, facilitating the parallel synthesis of focused kinase inhibitor libraries [2].

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